molecular formula C9H14N2O B15278823 1-Butyl-5-methyl-1H-pyrazole-4-carbaldehyde

1-Butyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B15278823
M. Wt: 166.22 g/mol
InChI Key: VPKANIINNGUNRJ-UHFFFAOYSA-N
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Description

1-Butyl-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a butyl group at position 1, a methyl group at position 5, and an aldehyde group at position 4 of the pyrazole ring. It is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-5-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. For instance, the reaction of 1-butyl-3-methyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent can yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products Formed:

    Oxidation: 1-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Butyl-5-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-Butyl-5-methyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-5-methyl-1H-pyrazole-4-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

  • 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde
  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
  • 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Comparison: 1-Butyl-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-butyl-5-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H14N2O/c1-3-4-5-11-8(2)9(7-12)6-10-11/h6-7H,3-5H2,1-2H3

InChI Key

VPKANIINNGUNRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C=N1)C=O)C

Origin of Product

United States

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